1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Overview
Description
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chloropyrazine moiety attached to a piperidine ring via a methylene bridge, and an ethanone group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyrazine and piperidine.
Formation of the Methylene Bridge: The 3-chloropyrazine is reacted with a suitable reagent to introduce a methylene bridge, forming 3-((3-chloropyrazin-2-yl)methyl)piperidine.
Introduction of the Ethanone Group:
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone: This compound has a similar structure but lacks the methylene bridge, which may result in different biological activities and properties.
3-(3-Chloropyrazin-2-yl)methylpiperidine:
Piperidine derivatives: Other piperidine derivatives with different substituents on the piperidine ring or the pyrazine moiety may exhibit unique biological activities and therapeutic potentials.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[(3-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-6-2-3-10(8-16)7-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGCECQGZTQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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